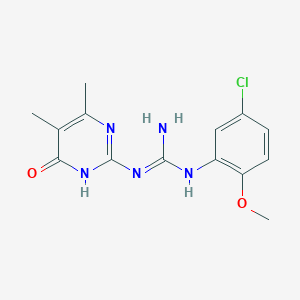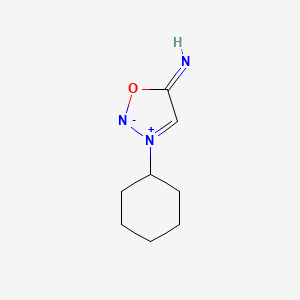![molecular formula C19H17NO6 B11045784 3-(1,3-Benzodioxol-5-yl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11045784.png)
3-(1,3-Benzodioxol-5-yl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-BENZODIOXOL-5-YL)-5-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDROISOXAZOLE is a complex organic compound characterized by the presence of benzodioxole and dihydroisoxazole moieties. Compounds containing these functional groups are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-BENZODIOXOL-5-YL)-5-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDROISOXAZOLE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of Benzodioxole Moieties: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Construction of the Dihydroisoxazole Ring: This step may involve the reaction of nitrile oxides with alkenes or alkynes under specific conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy and benzodioxole groups.
Reduction: Reduction reactions can target the dihydroisoxazole ring, potentially converting it to an isoxazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: May be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,3-BENZODIOXOL-5-YL)-5-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDROISOXAZOLE depends on its specific biological target. Generally, compounds with benzodioxole and dihydroisoxazole structures can interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Benzodioxol-5-yl)-4,5-dihydroisoxazole: Lacks the methoxy group and additional benzodioxole moiety.
5-(7-Methoxy-1,3-benzodioxol-5-yl)-4,5-dihydroisoxazole: Similar structure but with different substitution patterns.
Uniqueness
The uniqueness of 3-(1,3-BENZODIOXOL-5-YL)-5-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDROISOXAZOLE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both benzodioxole and methoxy groups may enhance its potential interactions with biological targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C19H17NO6 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole |
InChI |
InChI=1S/C19H17NO6/c1-21-17-5-11(6-18-19(17)25-10-24-18)4-13-8-14(20-26-13)12-2-3-15-16(7-12)23-9-22-15/h2-3,5-7,13H,4,8-10H2,1H3 |
InChI Key |
NCDHULUIESXLEI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CC3CC(=NO3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl {4-[3-amino-3-oxo-1-(thiophen-3-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11045702.png)
![methyl 4-(4-methoxybenzyl)-4',4'-dimethyl-2',6'-dioxo-3,4-dihydro-1H-spiro[benzo[f]quinoline-2,1'-cyclohexane]-3'-carboxylate](/img/structure/B11045717.png)

![4-Amino-1-(2-fluorophenyl)-7,7-dimethyl-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045736.png)
![N-{[1-(2-Fluorobenzyl)-4-piperidyl]methyl}-2-butynamide](/img/structure/B11045738.png)
![N-(4-{[(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B11045743.png)
![5-[(Morpholin-4-yl)methyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B11045759.png)


![4-Methoxy-9-(4-methoxyphenyl)-2H-naphtho[1,2-d][1,3]dioxole](/img/structure/B11045774.png)
![ethyl [4-(1H-imidazol-1-yl)-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B11045776.png)
![3-(2,3-Dichlorophenyl)-6-(thiophen-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11045778.png)
amino}-2-oxoethyl)benzamide](/img/structure/B11045779.png)
![3-Amino-7-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11045786.png)
